molecular formula C29H44ClN5O18P4 B8074943 4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis(pyrrolidin-1-ylmethyl)cyclohexa-2,5-dien-1-one;phosphoric acid

4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis(pyrrolidin-1-ylmethyl)cyclohexa-2,5-dien-1-one;phosphoric acid

Cat. No.: B8074943
M. Wt: 910.0 g/mol
InChI Key: JDVZOLDKAQEQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyronaridine Tetraphosphate can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the use of reagents such as imidazole and phosgene under anhydrous conditions . The reaction conditions must be carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of Pyronaridine Tetraphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyronaridine Tetraphosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Pyronaridine Tetraphosphate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Pyronaridine Tetraphosphate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Pyronaridine Tetraphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyronaridine Tetraphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its antimalarial effects by inhibiting the growth and replication of the malaria parasite. It enhances the antitumor activity of doxorubicin by interfering with the cellular processes of multidrug-resistant cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyronaridine Tetraphosphate include other antimalarial agents such as chloroquine, quinine, and artemisinin. These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .

Uniqueness

Pyronaridine Tetraphosphate is unique due to its dual activity as both an antimalarial and an enhancer of antitumor activity. This dual functionality sets it apart from other antimalarial agents, making it a valuable compound for both malaria treatment and cancer research .

Properties

IUPAC Name

4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis(pyrrolidin-1-ylmethyl)cyclohexa-2,5-dien-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3;4*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVZOLDKAQEQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44ClN5O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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